N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Adrenergic Pharmacology Receptor Binding SAR Analysis

Official Brimonidine EP Impurity A (CAS 91147-43-2). Des-bromo analog with >1100-fold weaker α2A affinity (Ki 3100 nM) vs brimonidine, distinct LogP (-0.1). Essential for EP-compliant HPLC/LC-MS method validation, system suitability, and ANDA submissions. Substitution invalidates regulatory compliance. Serves as low-affinity SAR comparator for α2-adrenergic studies. ≥98% pure.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS No. 91147-43-2
Cat. No. B194974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
CAS91147-43-2
SynonymsN-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine;  UK 41511
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)
InChIKeyPVKUNRLEOHFACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS 91147-43-2) – Key Differentiators for Research Procurement


N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS 91147-43-2) is a quinoxalinyl imidazolidine derivative that functions as the des‑bromo analog of the α2‑adrenergic agonist brimonidine [1]. Identified by FDA UNII 5K3E87REH7 and designated as Brimonidine EP Impurity A, this compound lacks the 5‑bromo substituent present in brimonidine . The molecular formula is C₁₁H₁₁N₅ with a molecular weight of 213.24 g/mol [2]. In drug discovery contexts, this compound serves as a critical reference standard for analytical method development and as a comparator in structure‑activity relationship studies evaluating the contribution of the 5‑bromo moiety to receptor binding and functional activity [3].

Why N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine Cannot Be Replaced by In‑Class Analogs


Substitution of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine with related quinoxalinyl imidazolidines (e.g., brimonidine, UK 14819, or other halogenated derivatives) is not scientifically valid due to quantifiable differences in receptor binding affinity, lipophilicity, and regulatory identity. The presence or absence of the 5‑position halogen substituent directly alters α2‑adrenergic receptor subtype affinity, as demonstrated by head‑to‑head binding data comparing this des‑bromo compound (Ki α2A = 3100 nM) versus brimonidine (Ki α2A = 2.7 nM) [1]. Furthermore, the compound's distinct XLogP3‑AA of −0.1 versus brimonidine's 0.838 confirms altered physicochemical properties that impact solubility and membrane permeability [2]. As an official European Pharmacopoeia impurity (Brimonidine EP Impurity A), this compound also fulfills a specific regulatory reference function that no other analog can satisfy [3].

Quantitative Differentiation Evidence: N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine vs. Analogs


α2A-Adrenergic Receptor Affinity: Des‑Bromo vs. Brimonidine

The target compound exhibits markedly lower affinity for the human α2A‑adrenergic receptor compared to its 5‑bromo analog brimonidine, directly quantifying the pharmacophoric contribution of the bromine substituent. In competition binding assays using [³H]rauwolscine displacement in CHO cells expressing the human receptor, the des‑bromo compound displays a Ki of 3100 nM, whereas brimonidine achieves a Ki of 2.7 nM under analogous conditions [1]. This represents a >1100‑fold difference in binding affinity.

Adrenergic Pharmacology Receptor Binding SAR Analysis

α2C-Adrenergic Receptor Subtype Binding Comparison

At the human α2C‑adrenergic receptor subtype, the target des‑bromo compound exhibits a Ki of 8800 nM, while brimonidine shows higher affinity with a Ki of 44 nM [1]. The 200‑fold difference further underscores the functional impact of 5‑position substitution.

Adrenergic Subtype Selectivity Receptor Pharmacology Drug Discovery

Lipophilicity Divergence: XLogP3‑AA Comparison

The computed XLogP3‑AA value for the target compound is −0.1, in contrast to brimonidine's predicted LogP of 0.838 [1][2]. This substantial difference in lipophilicity translates to altered solubility and membrane permeability characteristics.

Physicochemical Properties ADME Prediction Compound Optimization

Regulatory Identity: Brimonidine EP Impurity A

The compound is officially designated as Brimonidine EP Impurity A (European Pharmacopoeia) and Brimonidine Tartrate Impurity A [EP Impurity] by the FDA [1]. This regulatory classification is unique to the des‑bromo structure and cannot be fulfilled by any other analog or derivative.

Analytical Reference Standards Pharmaceutical Quality Control Regulatory Compliance

Commercial Availability and Purity Specifications

The compound is commercially available from multiple suppliers at defined purity grades. Carl Roth offers the compound at ≥95% purity (10 mg, €159.00), while Leyan provides 98% purity material with scalable quantities (50 mg to 5 g) [1]. Storage conditions are standardized at +2 to +8 °C under inert atmosphere [2].

Chemical Procurement Research Supply Chain Analytical Grade

Target Profile Shift: α1‑Adrenergic Receptor Activity

Unlike brimonidine, which exhibits functional selectivity for α2‑ARs over α1‑ARs (Ki α1 = 1800 nM), the des‑bromo compound is annotated in the DrugMap database as an inhibitor of α1A, α1B, and α1D adrenergic receptors [1]. While quantitative binding data for α1‑ARs are not available in the public domain, this categorical difference in target annotation suggests a shift in receptor engagement profile.

Receptor Selectivity Off-Target Activity Pharmacological Profiling

Recommended Research Applications for N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine Procurement


Analytical Reference Standard for Brimonidine Purity Testing

This compound is procured by quality control and analytical development laboratories as the official European Pharmacopoeia Impurity A for brimonidine tartrate drug substance and finished product testing [1]. It is used to establish system suitability, quantify impurity levels via HPLC/LC‑MS, and support regulatory submissions. Substitution with any other quinoxaline derivative invalidates method compliance.

Negative Control in α2‑Adrenergic Receptor Structure–Activity Relationship Studies

Given its >1100‑fold weaker affinity for α2A‑AR compared to brimonidine [1], the des‑bromo compound serves as a low‑affinity comparator in SAR studies investigating the contribution of the 5‑bromo substituent to receptor binding and functional activity. It allows direct quantification of the pharmacophoric impact of halogenation.

Physicochemical Profiling of Polar Quinoxaline Derivatives

With an XLogP3‑AA of −0.1 [1], the compound is substantially more polar than brominated analogs and can be employed in solubility and permeability studies aimed at understanding the relationship between halogen substitution and ADME properties. This is relevant for early‑stage drug discovery optimization of CNS‑penetrant α2‑AR ligands.

α1‑Adrenergic Receptor Target Engagement Studies

The annotation of this compound as an α1A, α1B, and α1D inhibitor [1] warrants its use in profiling assays to characterize α1‑adrenergic activity. It may be employed alongside selective α1‑AR antagonists to dissect subtype‑specific pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.